(2S,3R)-2-(5-Cyclopropylpyridin-3-yl)oxolan-3-amine;dihydrochloride
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Description
(2S,3R)-2-(5-Cyclopropylpyridin-3-yl)oxolan-3-amine;dihydrochloride is a useful research compound. Its molecular formula is C12H18Cl2N2O and its molecular weight is 277.19. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that similar compounds can interact withcytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of many pharmaceuticals and endogenous compounds.
Mode of Action
It’s known that similar compounds can undergo oxidation by cytochrome p450 enzymes . This process leads to the production of various metabolites, which can interact with different targets within the cell .
Biochemical Pathways
The oxidation of similar compounds by cytochrome p450 enzymes can lead to the production of various metabolites . These metabolites can potentially affect multiple biochemical pathways within the cell.
Pharmacokinetics
The involvement of cytochrome p450 enzymes suggests that the compound is likely metabolized in the liver . The impact of these properties on the bioavailability of EN300-307525 is currently unknown.
Result of Action
The interaction of similar compounds with cytochrome p450 enzymes can lead to the production of various metabolites . These metabolites can potentially interact with
Properties
IUPAC Name |
(2S,3R)-2-(5-cyclopropylpyridin-3-yl)oxolan-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.2ClH/c13-11-3-4-15-12(11)10-5-9(6-14-7-10)8-1-2-8;;/h5-8,11-12H,1-4,13H2;2*1H/t11-,12+;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVXPRTUGREYRR-QBKBNCOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CN=C2)C3C(CCO3)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1N)C2=CN=CC(=C2)C3CC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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